Diisodecyl phthalate

Beschreibung

Eigenschaften

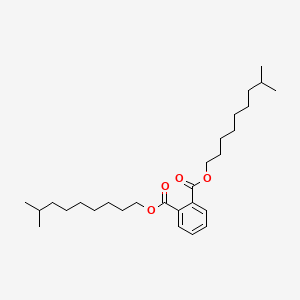

IUPAC Name |

bis(8-methylnonyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFDTKUVRCTHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O4, Array | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274032 | |

| Record name | Bis(8-methylnonyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diisodecyl phthalate appears as colorless liquid. May float or sink in water. (USCG, 1999), Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Liquid, Clear liquid; [Hawley] Oily viscous liquid; [CHEMINFO], CLEAR VISCOUS LIQUID. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisodecyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4895 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

482 to 495 °F at 4 mmHg (NTP, 1992), BP: 253 °C at 4 mm Hg, at 0.5kPa: 250-257 °C | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

450 °F (NTP, 1992), 275 °C (527 °F) - closed cup, 450 °F (232 °C) (Open cup), 229 °C c.c. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), In water, 0.28 mg/L at 25 °C, Soluble in organic solvents, Insoluble in glycerol, glycols and some amines, More soluble in crude sweat than in water and increasing solubility with pH rise, Solubility in water: none | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.967 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.966 g/cu cm at 20 °C, Bulk density: 8 lb/gal, Relative density (water = 1): 0.96 | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

15.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000053 [mmHg], 5.28X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 200 °C: 147 | |

| Record name | Diisodecyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4895 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Diisodecyl ether and Isodecyl benzoate (0.02 - 0.1% w/w), Isodecyl alcohol (0.01 - 0.05% w/w), Traces of other phthalates, Water (max 0.1% w/w), Bisphenol A may be included upon request by customer. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear liquid | |

CAS No. |

26761-40-0, 89-16-7, 68515-49-1, 119394-45-5 | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisodecyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(8-methylnonyl) phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisodecyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068515491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, 1,1',2,2'-tetraisodecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119394455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, 1,1',2,2'-tetraisodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(8-methylnonyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(8-methylnonyl) phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Di-''isodecyl'' phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF93T741QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-58 °F (NTP, 1992), -50 °C | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Diisodecyl Phthalate: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisodecyl phthalate (DIDP) is a high-molecular-weight phthalate ester that sees extensive use as a plasticizer in a wide array of polymeric materials, most notably polyvinyl chloride (PVC). Its primary function is to impart flexibility, durability, and longevity to otherwise rigid plastics. DIDP is not a single chemical entity but rather a complex mixture of isomeric C10-dialkyl phthalates. This isomeric complexity gives rise to a range of reported physicochemical properties and is a critical consideration in both analytical characterization and toxicological assessment. Understanding the fundamental physicochemical properties of DIDP is paramount for researchers and professionals in fields ranging from materials science to drug development, as these characteristics govern its behavior in various matrices, its environmental fate, and its toxicokinetic profile.

This technical guide provides an in-depth exploration of the core physicochemical properties of Diisodecyl phthalate, complete with detailed experimental protocols for their determination based on internationally recognized guidelines. Furthermore, it delves into the metabolic fate of DIDP, offering insights into its biotransformation and elimination.

Core Physicochemical Properties of Diisodecyl Phthalate

The physicochemical properties of DIDP are crucial for predicting its behavior, potential for environmental transport, and biological interactions. Due to its nature as a complex mixture, the values presented in the literature often represent a range.

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₄₆O₄ | [1] |

| Molecular Weight | 446.66 g/mol | [1] |

| Appearance | Colorless, oily, viscous liquid | |

| Odor | Mild | |

| Melting Point | Approximately -50 °C | [2][3] |

| Boiling Point | >400 °C | [3] |

| Density | 0.96 - 0.97 g/cm³ at 20 °C | [2] |

| Vapor Pressure | 5.1 x 10⁻⁵ Pa at 25 °C | [3] |

| Water Solubility | Insoluble; reported values range from <0.001 mg/L to 1.19 mg/L | [3] |

| Octanol-Water Partition Coefficient (log Kow) | >8.0; calculated values up to 10.36 |

Note: The wide range in reported water solubility and log Kow values is a direct consequence of DIDP being a mixture of isomers and the inherent difficulties in measuring these properties for highly hydrophobic substances.

Experimental Protocols for Physicochemical Property Determination

The determination of the physicochemical properties of substances like DIDP requires standardized and validated methodologies to ensure accuracy and reproducibility. The Organization for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals.

Determination of Vapor Pressure (OECD Test Guideline 104)

The vapor pressure of a substance is a measure of its tendency to evaporate. For a substance with low volatility like DIDP, several methods can be employed as outlined in OECD Guideline 104. The gas saturation method is often suitable for substances in this vapor pressure range.

Principle of the Gas Saturation Method: A stream of inert gas is passed through or over the substance at a known flow rate, becoming saturated with its vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

Experimental Workflow: Vapor Pressure Determination (Gas Saturation Method)

Caption: Workflow for vapor pressure determination using the gas saturation method.

Step-by-Step Methodology:

-

Sample Preparation: A known quantity of DIDP is coated onto a solid support material with a large surface area (e.g., glass beads or silica gel) and placed within a temperature-controlled saturation chamber.

-

Gas Saturation: A stream of dry inert gas (e.g., nitrogen or argon) is passed through the saturation chamber at a precisely controlled low flow rate. The temperature of the chamber is maintained at a constant, known value.

-

Vapor Trapping: The gas stream, now saturated with DIDP vapor, is passed through a pre-weighed sorbent trap (e.g., activated charcoal or a suitable polymer) which quantitatively captures the DIDP.

-

Quantification: The amount of trapped DIDP is determined either by weighing the trap after the experiment or by solvent extraction followed by a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The vapor pressure (P) is calculated using the following equation:

P = (m / V) * (RT / M)

where:

-

m = mass of DIDP collected

-

V = total volume of gas passed through the chamber

-

R = ideal gas constant

-

T = absolute temperature of the saturation chamber

-

M = molecular weight of DIDP

-

Determination of Water Solubility (OECD Test Guideline 105)

Given the very low water solubility of DIDP, the column elution method is the most appropriate technique as described in OECD Guideline 105.[3][4] The flask method is generally suitable for substances with solubilities above 10 mg/L.[4]

Principle of the Column Elution Method: Water is passed through a column packed with a solid support material coated with an excess of the test substance. The concentration of the substance in the eluate is monitored over time until a plateau is reached, which represents the water solubility.

Experimental Workflow: Water Solubility Determination (Column Elution Method)

Caption: Workflow for water solubility determination using the column elution method.

Step-by-Step Methodology:

-

Column Preparation: A suitable solid support material (e.g., glass beads or silica) is coated with an excess of DIDP. This is typically achieved by dissolving DIDP in a volatile solvent, mixing with the support material, and then evaporating the solvent. The coated material is then packed into a chromatography column.

-

Elution: Water is pumped through the column at a slow, constant flow rate. The temperature of the column is maintained at a constant value.

-

Fraction Collection: The eluate is collected in fractions over time.

-

Analysis: The concentration of DIDP in each fraction is determined. Due to the low concentrations expected, a sensitive analytical method such as GC-MS with selected ion monitoring (SIM) or HPLC with a suitable detector is required. A liquid-liquid extraction step may be necessary to concentrate the analyte before analysis.

-

Determination of Solubility: The concentration of DIDP in the eluate is plotted against the volume of water passed through the column. The concentration will initially increase and then reach a plateau. The concentration at this plateau is taken as the water solubility of DIDP at the experimental temperature.

Determination of the Octanol-Water Partition Coefficient (log Kow) (OECD Test Guideline 117)

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is a key parameter in assessing its potential for bioaccumulation. For highly lipophilic substances like DIDP (with an expected log Kow > 6), the HPLC method as described in OECD Guideline 117 is the most suitable approach.[5] The traditional shake-flask method is prone to errors for such compounds due to the formation of micro-emulsions.

Principle of the HPLC Method: The log Kow of a substance is estimated from its retention time on a reverse-phase HPLC column. The retention time is correlated with the known log Kow values of a series of reference compounds.

Experimental Workflow: log Kow Determination (HPLC Method)

Caption: Workflow for log Kow determination using the HPLC method.

Step-by-Step Methodology:

-

System Setup: A high-performance liquid chromatograph equipped with a reverse-phase column (e.g., C18) and a suitable detector (e.g., UV) is used. The mobile phase is typically a mixture of methanol and water.

-

Calibration: A series of reference compounds with known log Kow values that bracket the expected log Kow of DIDP are injected into the HPLC system. The retention time for each reference compound is determined. A calibration curve is generated by plotting the logarithm of the retention time (or capacity factor) against the known log Kow of the reference compounds.

-

Sample Analysis: A solution of DIDP is injected into the HPLC system under the same conditions used for the reference compounds. The retention time of DIDP is measured.

-

Calculation: The log Kow of DIDP is determined by interpolating its measured retention time on the calibration curve generated from the reference compounds.

Metabolic Fate of Diisodecyl Phthalate

The toxicokinetics of DIDP are of significant interest in assessing its potential for adverse health effects. Following exposure, DIDP undergoes a series of metabolic transformations primarily in the liver and intestines.

The metabolism of DIDP proceeds in two main phases:

-

Phase I Metabolism: The initial and primary step is the hydrolysis of one of the ester linkages by non-specific esterases and lipases, which are abundant in the intestines and liver. This reaction results in the formation of mono-isodecyl phthalate (MiDP) and isodecyl alcohol. The MiDP can then undergo further oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. This oxidation can occur at various positions on the alkyl chain, leading to the formation of several hydroxylated (e.g., mono-hydroxy-isodecyl-phthalate, MHiDP) and carboxylated (e.g., mono-carboxy-isononyl-phthalate, MCiNP) metabolites, as well as oxidized products like mono-oxo-isodecyl-phthalate (MOiDP).[1][6]

-

Phase II Metabolism: The oxidized metabolites of MiDP, which are more water-soluble than the parent compound, can then be conjugated with endogenous molecules to further increase their water solubility and facilitate their excretion. A key conjugation reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[7][8] The resulting glucuronide conjugates are readily eliminated from the body, primarily in the urine.

Metabolic Pathway of Diisodecyl Phthalate (DIDP)

Caption: Simplified metabolic pathway of Diisodecyl Phthalate.

Conclusion

The physicochemical properties of Diisodecyl phthalate, a complex mixture of isomers, dictate its utility as a plasticizer and are fundamental to understanding its environmental and biological behavior. Accurate determination of these properties relies on the application of standardized methodologies, such as those provided by the OECD. The metabolic pathway of DIDP involves a multi-step process of hydrolysis, oxidation, and conjugation, leading to the formation of more polar metabolites that are readily excreted. For researchers and professionals in drug development and related scientific fields, a thorough understanding of these core principles is essential for informed risk assessment, the development of analytical methods, and the prediction of potential biological interactions.

References

-

Analytice. (2021, January 7). OECD test n°104: Vapour pressure. Retrieved from [Link]

-

Danish Environmental Protection Agency. (n.d.). Review of Environmental Fate and Effects of Selected Phthalate Esters: 9 Diisodecyl Phthalate (DIDP). Retrieved from [Link]

-

Analytice. (2021, March 15). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Retrieved from [Link]

-

Restek. (n.d.). Diisodecyl phthalate. Retrieved from [Link]

-

Consumer Product Safety Commission. (n.d.). Toxicity Review for Diisodecyl Phthalate (DIDP). Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2024). Final Scope of the Risk Evaluation for Di-isodecyl Phthalate (DIDP) Supplemental File: Data Extraction and Data Evaluation Table. Retrieved from [Link]

-

Univar Solutions. (n.d.). Diisodecyl Phthalate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33599, Diisodecyl phthalate. Retrieved from [Link]

-

Hisco. (2019). Diisodecyl Phthalate Safety Data Sheet. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Diisodecyl Phthalate: Human health tier II assessment. Retrieved from [Link]

-

Ge, X., Liu, Y., & Fang, Z. (2018). New insights into the risk of phthalates: Inhibition of UDP-glucuronosyltransferases. Chemosphere, 191, 843–850. [Link]

- Organisation for Economic Co-operation and Development. (2006). Test No. 104: Vapour Pressure. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.

- Organisation for Economic Co-operation and Development. (1995). Test No. 105: Water Solubility. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.

- Organisation for Economic Co-operation and Development. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.

-

Kato, K., Silva, M. J., Reidy, J. A., Hurtz, D., Malek, N. A., Needham, L. L., & Calafat, A. M. (2007). Urinary metabolites of diisodecyl phthalate in rats. Toxicology, 236(1-2), 114–122. [Link]

-

ResearchGate. (n.d.). Pathway of phthalate metabolism in human body. [Image]. Retrieved from [Link]

-

Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The international journal of biochemistry & cell biology, 45(6), 1121–1132. [Link]

-

Ozaki, H., Watanabe, Y., Iwase, Y., & Ohyama, Y. (2016). Cytochrome P450-inhibitory activity of parabens and phthalates used in consumer products. Journal of toxicological sciences, 41(4), 551–560. [Link]

-

U.S. Environmental Protection Agency. (2024). Fate and Transport Assessment for Diisodecyl Phthalate (DIDP). Retrieved from [Link]

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. filab.fr [filab.fr]

- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 4. OECD 105 - Phytosafe [phytosafe.com]

- 5. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. New insights into the risk of phthalates: Inhibition of UDP-glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory effects of fifteen phthalate esters in human cDNA-expressed UDP-glucuronosyltransferase supersomes - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Principles & Characterization of Diisodecyl Phthalate (DIDP) in Polymer Matrices

Executive Summary

Diisodecyl phthalate (DIDP) represents a critical class of high-molecular-weight phthalate plasticizers (HMW-Ps).[1] Unlike its lower molecular weight counterparts (e.g., DEHP), DIDP offers a superior balance between solvation capacity and permanence.[1] This guide delineates the physicochemical mechanism of action of DIDP, moving beyond generic "lubrication" models to a rigorous analysis of Free Volume Theory and Thermodynamic Interaction . It provides researchers and drug development professionals with actionable protocols for characterizing plasticization efficiency and migration stability—critical parameters for materials used in medical devices and controlled-release systems.[1]

Molecular Architecture & Physicochemical Basis

DIDP is not a single molecule but a complex mixture of branched C10 isomeric esters.[1] This structural heterogeneity is not a defect but a functional feature.[1]

-

Steric Bulk: The branched isodecyl chains create significant steric hindrance. Once inserted into the polymer matrix (typically PVC), these bulky tails act as "molecular wedges," preventing the polymer chains from repacking closely.

-

Molecular Weight (~446 g/mol ): The higher molecular weight compared to DEHP (~390 g/mol ) results in lower vapor pressure and reduced diffusivity.[1] This is the primary reason DIDP is preferred for applications requiring long-term stability and resistance to extraction—a key consideration for medical tubing and storage bags.[1]

The Mechanistic Triad

To understand how DIDP transforms a rigid, glassy polymer into a flexible rubber, we must synthesize three overlapping theories.

Free Volume Theory (The Dominant Mechanism)

The Glass Transition Temperature (

-

Action: The phthalate molecules shield the dipole-dipole interactions (specifically the Cl-H interactions in PVC).

-

Result: This shielding increases the free volume (

) available at lower temperatures.[1] The polymer chains can now rotate and slide past one another at room temperature, effectively depressing the

Lubricity & Gel Theories[1][2][3]

-

Lubricity: DIDP acts as an internal lubricant, reducing the coefficient of friction between polymer chains.

-

Gel Theory: This posits that the plasticizer solvates amorphous regions while leaving crystalline micro-domains intact. These crystallites act as physical crosslinks, preventing the material from flowing like a liquid (creep resistance).[1]

Visualization: The Free Volume Insertion Pathway

Figure 1: The thermodynamic pathway of DIDP insertion.[1] The plasticizer creates a stable 'spacer' effect, preventing the re-aggregation of polymer chains upon cooling.

Thermodynamic Compatibility

For DIDP to function, it must be thermodynamically compatible with the host polymer. If the interaction parameter (

Hansen Solubility Parameters (HSP)

Compatibility is predicted when the HSP of the plasticizer aligns with the polymer.

- (Dispersion): Van der Waals forces.[1][2]

- (Polar): Dipole moments.[1]

- (Hydrogen Bonding): Proton donor/acceptor capability.[1][2]

DIDP vs. PVC Interaction:

DIDP has a lower polarity (

Experimental Validation Protocols

As a researcher, you must validate plasticization efficiency and stability.[1] Do not rely on datasheets; verify with the following protocols.

Protocol A: Determination via Differential Scanning Calorimetry (DSC)

Objective: Quantify plasticization efficiency by measuring the shift in Glass Transition Temperature.[1][3][4]

Methodology:

-

Sample Prep: Encapsulate 5-10 mg of plasticized PVC in an aluminum pan.

-

Heat Cycle 1: Ramp from -90°C to 150°C at 10°C/min. Crucial: This erases the "thermal history" (physical aging) of the sample.

-

Cooling: Quench cool to -90°C.

-

Heat Cycle 2: Ramp from -90°C to 150°C at 10°C/min.

-

Analysis: Measure the inflection point of the step transition in the heat flow signal during the second heating cycle.

Figure 2: Standardized DSC workflow for accurate Tg determination, emphasizing the necessity of the second heating cycle.

Protocol B: Migration & Leaching (ASTM D1239 / ISO 177)

Objective: Evaluate the permanence of DIDP, critical for "Leachables & Extractables" (L&E) studies in drug development.

-

Specimen: Cut 50mm x 50mm films (0.25mm thickness).

-

Immersion: Submerge in simulants (Distilled Water, Ethanol 50%, Cottonseed Oil) at 23°C for 24 hours.

-

Gravimetric Analysis:

-

Interpretation: High weight loss in oil indicates poor resistance to lipid-based drug formulations.[1]

Comparative Performance Data

| Property | DIDP (Diisodecyl Phthalate) | DEHP (Di-2-ethylhexyl Phthalate) | Significance |

| Molecular Weight | ~446 g/mol | ~390 g/mol | Higher MW = Lower Migration |

| Viscosity | ~100-130 mPa[1]·s | ~80 mPa[1]·s | DIDP requires slightly higher processing temps |

| Volatility | Low | Medium | DIDP is superior for high-temp stability |

| Extraction (Oil) | Moderate | High | DIDP is preferred for lipid contact |

| REACH Status | Not SVHC listed (Check current local regs) | SVHC (Restricted) | DIDP is a safer alternative in many regions |

References

-

ASTM International. (2022).[1] ASTM D1239-22a: Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals.[1][5]

-

European Chemicals Agency (ECHA). (2013).[1] Risk Assessment of Di-isodecyl phthalate (DIDP).[1][1]

-

Marcilla, A., & Beltrán, M. (2004).[1] Mechanisms of Plasticizer Migration from PVC.[1][6][7] Journal of Applied Polymer Science.[1][7] [1]

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook.[1] CRC Press.[1] (Definitive text on HSP and polymer compatibility).

-

TA Instruments. (n.d.).[1][4] Thermal Analysis of Polymers: Glass Transition Measurement.[1][4][8]

Sources

- 1. Diisodecyl phthalate - Wikipedia [en.wikipedia.org]

- 2. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. tainstruments.com [tainstruments.com]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. hitachi-hightech.com [hitachi-hightech.com]

Environmental Fate and Transport of Diisodecyl Phthalate (DIDP): A Technical Compendium

Executive Technical Summary

Diisodecyl phthalate (DIDP) represents a complex isomeric mixture of C10-branched dialkyl phthalates, primarily utilized as a plasticizer in polyvinyl chloride (PVC) applications requiring high-temperature stability and resistance to extraction. Unlike lower molecular weight phthalates, DIDP’s environmental behavior is governed by extreme hydrophobicity (Log Kow > 8.0) and negligible water solubility (< 1 µg/L).[1][2][3]

This guide synthesizes the physicochemical determinants, transport mechanisms, and biotransformation pathways of DIDP. It is designed for researchers requiring actionable data for exposure modeling, toxicology assessments, and analytical method development.

Physicochemical Determinants of Fate

The environmental distribution of DIDP is dictated by its thermodynamic partitioning properties. It functions as a "sink-seeking" molecule, preferentially partitioning into organic carbon phases (soil, sediment, suspended particulate matter) rather than the aqueous phase.

Table 1: Key Physicochemical Parameters

| Parameter | Value / Range | Environmental Implication |

| Molecular Structure | C28H46O4 (Isomeric mixture) | Analytical challenge due to peak resolution (isomer clusters).[4] |

| Molecular Weight | ~446.7 g/mol | High MW limits membrane permeability compared to LMW phthalates. |

| Water Solubility | < 0.001 mg/L (25°C) | Dissolved phase transport is negligible; transport is colloid-mediated. |

| Log Kow | 8.8 (Estimated range: 8.0 – 10.36) | Strong bioaccumulation potential (mitigated by metabolism); rapid sediment sorption. |

| Log Koc | 5.04 – 5.78 | Immobile in soil; low leaching potential into groundwater. |

| Vapor Pressure | < 5.0 × 10-7 mmHg (25°C) | Volatilization is minimal from soil/water; atmospheric presence is particle-bound. |

| Henry’s Law Constant | ~2.13 × 10-4 atm·m³/mol | Volatilization from water is slow but theoretically possible over long durations. |

Environmental Compartment Dynamics

DIDP does not follow a simple advection-dispersion model. Its transport is physically coupled to the movement of solids.

The Soil & Sediment Sink

Soil and sediment act as the primary environmental reservoirs for DIDP.[5] Upon release, DIDP rapidly partitions to organic matter.

-

Adsorption Mechanism: Hydrophobic exclusion drives DIDP from the aqueous phase onto soil organic carbon. The high Koc indicates that once adsorbed, desorption is kinetically hindered (hysteresis effect).

-

Mobility: Leaching into groundwater is statistically improbable unless facilitated by "co-transport" with dissolved organic carbon (DOC) or colloidal particles.

Aquatic Systems

In water columns, DIDP exists almost exclusively in the adsorbed state (bound to suspended solids).

-

Sedimentation: Suspended particles eventually settle, transferring DIDP from the water column to the benthic sediment layer.

-

Bioavailability: The strong sorption reduces bioavailability to water-column organisms, focusing toxicity concerns on sediment-dwelling organisms (benthic invertebrates).

Atmospheric Transport

While DIDP has low volatility, it can enter the atmosphere via fugitive emissions from plastics processing.

-

State: It exists primarily in the particulate phase (aerosol-bound).

-

Removal: Wet and dry deposition return DIDP to terrestrial/aquatic surfaces. Photodegradation (hydroxyl radical reaction) in the atmosphere is rapid (Half-life ~0.6 days) but limited by the particle-bound state which may shield the molecule.

Visualization: Global Fate Model

The following diagram illustrates the multiphase transport logic of DIDP.

Figure 1: Compartmental fate model showing the dominant flux of DIDP toward soil and sediment sinks.

Biotransformation & Degradation Pathways

Degradation is the only significant removal mechanism for DIDP, as abiotic hydrolysis is negligible.

Aerobic Biodegradation

DIDP is considered "readily biodegradable" in adapted systems (e.g., wastewater treatment plants), though it may fail stringent 10-day window tests due to its low solubility limiting microbial access.

-

Primary Biodegradation: Rapid loss of the parent diester (>99% in <9 days in acclimated sludge).

-

Ultimate Biodegradation: Mineralization to CO2 is slower (approx. 56–74% in 28 days).

Metabolic Pathway

The degradation follows a specific enzymatic cascade:

-

Ester Hydrolysis: Esterases cleave the alkyl chains, forming Mono-isodecyl phthalate (MIDP) and an alcohol (Isodecanol).

-

Ring Cleavage: The phthalate ring is cleaved to form Phthalic Acid.

-

Beta-Oxidation: The alkyl chains undergo beta-oxidation to enter the TCA cycle.

Critical Note for Toxicologists: The mono-ester (MIDP) is often the bioactive metabolite of interest in toxicity studies, rather than the parent DIDP.

Figure 2: Metabolic pathway of DIDP under aerobic conditions leading to mineralization.

Analytical Methodologies

Quantifying DIDP is technically demanding due to its nature as a complex mixture of isomers. Unlike single-isomer phthalates (e.g., DEHP), DIDP appears as a broad "hump" or cluster of peaks in chromatograms.

The Isomer Resolution Challenge

Standard GC-MS methods often rely on the m/z 149 ion (phthalic anhydride), which is common to almost all phthalates.[4] This causes interference between DIDP and Diisononyl phthalate (DINP).

-

Solution: Use higher molecular weight ions for quantification (e.g., m/z 307 for DIDP) to distinguish it from DINP (m/z 293), or utilize Soft Ionization (Chemical Ionization) to preserve the molecular ion.[4]

Validated Extraction Protocol (Sediment/Soil)

-

Causality: Strong adsorption to organic carbon requires aggressive solvent extraction to break hydrophobic bonds.

-

Method: Ultrasonic Extraction or Soxhlet Extraction.

Step-by-Step Protocol:

-

Sample Prep: Air dry sediment/soil and sieve (< 2mm). Weigh 10g.[2][6][7]

-

Drying: Mix with anhydrous sodium sulfate (Na2SO4) to remove residual moisture (water interferes with non-polar solvent efficiency).

-

Extraction:

-

Solvent: Hexane:Acetone (1:1 v/v). Acetone penetrates the soil matrix; Hexane solubilizes the DIDP.

-

Technique: Sonicate for 30 mins or Soxhlet reflux for 16 hours.

-

-

Cleanup (Critical):

-

Pass extract through a Florisil or Alumina SPE cartridge.[7]

-

Why? To remove polar organic interferences (humic acids) that foul the GC inlet.

-

-

Analysis: GC-MS in SIM (Selected Ion Monitoring) mode.

-

Target Ions: m/z 307 (Quant), 149 (Qual), 293 (Qual - check for DINP interference).

-

Figure 3: Analytical workflow for the extraction and quantification of DIDP in solid matrices.[2]

References

-

European Chemicals Agency (ECHA). (2013). Evaluation of new scientific evidence concerning DINP and DIDP. Retrieved from [Link]

-

OECD SIDS. (2003).[8] SIDS Initial Assessment Report for SIAM 16: Diisodecyl Phthalate (DIDP). UNEP Publications. Retrieved from [Link]

-

Staples, C. A., et al. (1997). The environmental fate of phthalate esters: A literature review. Chemosphere, 35(4), 667-749. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2024).[5] Fate and Transport Assessment for Diisodecyl Phthalate (DIDP). Retrieved from [Link]

-

Lin, Z. P., et al. (2003). Determination of Phthalate Esters in Sediment by Gas Chromatography/Mass Spectrometry. Journal of AOAC International. Retrieved from [Link]

Sources

- 1. Diisodecyl Phthalate | C28H46O4 | CID 33599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9 Diisodecyl Phthalate (DIDP), Danish Environmental Protection Agency [www2.mst.dk]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. epa.gov [epa.gov]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. pubs.usgs.gov [pubs.usgs.gov]

- 8. cpsc.gov [cpsc.gov]

Diisodecyl phthalate CAS number and chemical synonyms

Chemical Identity, Physicochemical Profile, and Regulatory Landscape [1]

Executive Summary

Diisodecyl phthalate (DIDP) is a high-molecular-weight phthalate ester primarily utilized as a plasticizer in the production of flexible polyvinyl chloride (PVC).[1][2][3][4][5] Distinguished by its low volatility and resistance to extraction compared to lower-molecular-weight congeners like DEHP, DIDP is the preferred choice for applications requiring long-term durability, such as automotive interiors, wire cabling, and roofing membranes.[1] This guide provides a definitive technical analysis of DIDP, clarifying its dual CAS registry numbers, synthesis pathways, and the complex regulatory framework governing its use in the EU and US.

Part 1: Chemical Identity & Nomenclature

A critical ambiguity in the literature regarding DIDP is the existence of two distinct Chemical Abstracts Service (CAS) numbers. While often used interchangeably, they denote slight differences in the feedstock alcohols used during synthesis.[6]

CAS Registry Numbers

| CAS Number | Chemical Name | Description |

| 26761-40-0 | 1,2-Benzenedicarboxylic acid, diisodecyl ester | The specific entry for diisodecyl ester.[1][2][3][5][7][8] Often cited in standard chemical catalogs. |

| 68515-49-1 | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | Describes a reaction product derived from "C10-rich" branched alcohols.[1][2] This number is frequently used in industrial compliance documents (e.g., TSCA, REACH) to reflect the isomeric mixture nature of the alcohol feedstock. |

Synonyms and Abbreviations

-

Common Acronym: DIDP

-

IUPAC Name: Bis(8-methylnonyl) benzene-1,2-dicarboxylate (Note: "Isodecyl" implies a mixture of isomers; 8-methylnonyl is one specific isomer often used for nomenclature representation).[1]

-

Trade Names: Jayflex™ DIDP, Palatinol® Z, Vestinol® DZ.[1][6]

-

Other Synonyms: Bis(isodecyl) phthalate; Phthalic acid, diisodecyl ester.[1][6][9]

Part 2: Physicochemical Properties

DIDP is a clear, oily liquid with low volatility.[1][6] Its high molecular weight (446.66 g/mol ) contributes to its "permanence" in PVC matrices, preventing the "fogging" effect often seen with lighter plasticizers.

| Property | Value | Context |

| Molecular Formula | C₂₈H₄₆O₄ | |

| Molecular Weight | 446.66 g/mol | High MW correlates with lower migration rates.[1][6] |

| Physical State | Viscous Liquid | Colorless to pale yellow.[6] |

| Density | 0.960 – 0.970 g/cm³ | At 20°C. |

| Boiling Point | > 250°C | At 760 mmHg (Decomposes before boiling).[6] |

| Vapor Pressure | < 0.01 Pa | At 20°C (Extremely low volatility).[6] |

| Water Solubility | < 0.1 mg/L | Practically insoluble; highly lipophilic (Log Kow ~8.8).[6] |

| Viscosity | ~100–130 mPa[6]·s | At 20°C. |

Part 3: Synthesis & Molecular Structure

DIDP is synthesized via the esterification of phthalic anhydride with isodecanol.[4][6] The term "isodecanol" refers to a mixture of C10 branched primary alcohols.[4][6] Consequently, commercial DIDP is a complex mixture of isomers, which prevents crystallization and improves plasticizing efficiency.[1]

Synthesis Pathway

The reaction is acid-catalyzed (typically using titanates or sulfuric acid) and driven to completion by the removal of water (azeotropic distillation).

Figure 1: Industrial synthesis pathway of DIDP via double esterification.

Part 4: Applications & Performance Logic

Why choose DIDP over DEHP or DINP? The decision is driven by the Molecular Weight vs. Efficiency trade-off .[6]

-

Wire & Cable: DIDP is the standard for high-temperature wiring (rated 60°C to 105°C).[6] Its low volatility ensures the insulation does not become brittle over decades of heat exposure.[6]

-

Automotive Interiors: Used in dashboards and upholstery where "fogging" (plasticizer evaporating and condensing on windshields) must be minimized.[6]

-

Outdoor Membranes: High resistance to water extraction and UV degradation makes it suitable for roofing and tarpaulins.[6]

Part 5: Toxicology & Regulatory Landscape

The safety profile of DIDP is distinct from lower molecular weight phthalates (LMW) like DEHP and DBP.[6] It is generally classified as a High Molecular Weight (HMW) phthalate.[6][10][11]

Regulatory Status Decision Tree

Figure 2: Regulatory decision logic for DIDP in major markets.[1]

Key Regulatory Citations

-

EU REACH: Restricted in toys and childcare articles which can be placed in the mouth (Entry 52 of Annex XVII).[6]

-

US CPSC: Permanently banned in children's toys and childcare articles at concentrations >0.1% (16 CFR Part 1307).[6]

-

California Prop 65: Listed as known to cause reproductive toxicity (developmental endpoint).[5][6][10]

Part 6: Analytical Protocol (GC-MS)

For researchers needing to quantify DIDP in polymeric matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.[1]

Sample Preparation (Solid Matrix)

-

Extraction: Weigh 0.5g of sample (shredded/ground).

-

Solvent: Add 10 mL of Tetrahydrofuran (THF) to dissolve the polymer matrix (if PVC).[6]

-

Precipitation: Add 20 mL of Hexane or Methanol to precipitate the PVC polymer, leaving phthalates in solution.[6]

-

Filtration: Filter through a 0.45 µm PTFE filter.

GC-MS Parameters

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm ID.[1]

-

Carrier Gas: Helium @ 1.0 mL/min.[6]

-

Temp Program:

-

Start: 100°C (hold 1 min).

-

Ramp: 20°C/min to 300°C.[6]

-

Hold: 300°C for 10 min.

-

-

Detection (SIM Mode):

References

-

National Center for Biotechnology Information (PubChem). Compound Summary for CID 33599: Diisodecyl phthalate.[6] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Substance Information: 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich.[1][3] Retrieved from [Link][1]

-

U.S. Consumer Product Safety Commission (CPSC). Phthalates Business Guidance & Small Entity Compliance Guide.[6] Retrieved from [Link][1][12]

-

California Office of Environmental Health Hazard Assessment (OEHHA). Proposition 65 List: Di-isodecyl phthalate (DIDP).[6] Retrieved from [Link][1]

-

ExxonMobil Chemical. Jayflex™ DIDP Plasticizer Technical Data Sheet.[6] (Reference for physical properties and industrial application data).

Sources

- 1. CAS 89-16-7: Diisodecyl phthalate | CymitQuimica [cymitquimica.com]

- 2. oiv.int [oiv.int]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Di-isodecyl Phthalate (DIDP) - OEHHA [oehha.ca.gov]

- 6. gcms.cz [gcms.cz]

- 7. Diisodecyl phthalate - Hazardous Agents | Haz-Map [haz-map.com]

- 8. 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. DIISODECYL PHTHALATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. univarsolutions.com [univarsolutions.com]

- 11. bastone-plastics.com [bastone-plastics.com]

- 12. scispace.com [scispace.com]

An In-Depth Technical Guide to the Thermal Degradation Products of Diisodecyl Phthalate (DIDP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisodecyl phthalate (DIDP), a high-molecular-weight phthalate plasticizer, is integral to the formulation of numerous polymeric materials, including those used in pharmaceutical and medical applications. Understanding its thermal degradation profile is paramount for ensuring product stability, safety, and regulatory compliance. This technical guide provides a comprehensive analysis of the thermal degradation products of DIDP, the mechanisms of their formation, and the analytical methodologies for their characterization. We delve into the toxicological implications of these degradation products and present detailed experimental protocols to empower researchers in this critical area of study.

Introduction: The Imperative of Understanding DIDP's Thermal Stability

Diisodecyl phthalate (DIDP) is a complex mixture of isomeric C10 dialkyl esters of phthalic acid, valued for its low volatility and high permanence in flexible PVC and other polymers.[1][2] These properties make it a preferred choice in applications requiring durability and resistance to high temperatures during processing and end-use.[1] However, like all organic molecules, DIDP is susceptible to degradation under thermal stress, a process that can alter the material's physical properties and, more critically, generate potentially hazardous chemical entities.

For researchers and professionals in drug development, where materials often undergo heat sterilization or are used in thermally stressed environments, a thorough understanding of DIDP's thermal degradation is not merely academic—it is a cornerstone of risk assessment and material qualification. The generation of leachables and extractables from polymeric materials is a significant concern, and thermal degradation products are a key contributor to this profile. This guide serves as a senior application scientist's perspective on elucidating the chemistry of DIDP's thermal decomposition.

The Cascade of Degradation: Mechanisms and Key Products

The thermal degradation of DIDP is not a singular event but a cascade of reactions that are highly dependent on temperature. The primary mechanism involves the cleavage of the ester bonds, leading to the formation of a predictable set of primary degradation products. At elevated temperatures, these primary products can undergo further secondary reactions, resulting in a more complex mixture of volatile and semi-volatile organic compounds.

Primary Degradation Pathway: A Tale of Two Moieties

The initial and most significant thermal degradation pathway for DIDP is a β-elimination reaction, which proceeds through a six-membered ring transition state. This reaction cleaves the ester linkage, yielding an alkene and a carboxylic acid.

Caption: Primary thermal degradation pathway of DIDP.

This concerted mechanism results in the formation of:

-

Isodecene (C₁₀H₂₀): A mixture of isomeric decenes resulting from the abstraction of a proton from the isodecyl alkyl chain. Due to the branched nature of the isodecyl group, a complex mixture of isodecene isomers is expected.

-

Monoisodecyl Phthalate (MIDP): The monoester resulting from the cleavage of one isodecyl group.

-

Phthalic Anhydride (C₈H₄O₃): Formed from the intramolecular dehydration of the phthalic acid moiety, which can be generated from the hydrolysis of MIDP in the presence of trace water or through further degradation.

Secondary Degradation: The Onset of Complexity

As temperatures increase, typically above the initial decomposition range, the primary degradation products can undergo further reactions, leading to a more complex array of secondary products. These can include:

-

Lower Molecular Weight Alkenes and Alkanes: Resulting from the cracking of the isodecene isomers.

-

Aromatic Compounds: Such as benzene, toluene, and other substituted aromatics, which can form from the decarboxylation and rearrangement of the phthalic anhydride ring.

-

Polycyclic Aromatic Hydrocarbons (PAHs): At very high temperatures, the recombination of smaller fragments can lead to the formation of PAHs.

Analytical Characterization: Unmasking the Degradation Profile

A multi-faceted analytical approach is essential to comprehensively identify and quantify the thermal degradation products of DIDP. The combination of thermal analysis with advanced chromatographic and spectroscopic techniques provides a powerful toolkit for this purpose.

Thermogravimetric Analysis Coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)

TGA-FTIR is an invaluable frontline technique for determining the thermal stability of DIDP and identifying the evolved gaseous products in real-time.

Experimental Protocol: TGA-FTIR Analysis of DIDP

-

Sample Preparation: Accurately weigh 5-10 mg of DIDP into a TGA crucible.

-

TGA Method:

-

Temperature Program: Ramp from ambient temperature to 600 °C at a heating rate of 10 °C/min.

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

-

-

FTIR Analysis:

-

Continuously analyze the evolved gas from the TGA furnace using a heated transfer line (maintained at ~250 °C) connected to the FTIR gas cell.

-

Collect spectra at regular intervals (e.g., every 30 seconds).

-

-

Data Analysis:

-

Correlate the weight loss events observed in the TGA thermogram with the evolution of specific gaseous products identified by their characteristic infrared absorption bands in the FTIR spectra.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is the cornerstone technique for the detailed separation and identification of the individual volatile and semi-volatile degradation products.[3]

Caption: Experimental workflow for Py-GC-MS analysis.

Experimental Protocol: Py-GC-MS Analysis of DIDP

-

Sample Preparation: Place a small, accurately weighed amount of DIDP (e.g., 100 µg) into a pyrolysis sample cup. For DIDP within a polymer matrix, a thin film or small piece of the material can be used.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: Perform single-shot pyrolysis at a series of temperatures (e.g., 300 °C, 400 °C, 500 °C, and 600 °C) to observe the evolution of different degradation products.

-

Interface Temperature: Maintain at a high temperature (e.g., 300 °C) to prevent condensation of the analytes.

-

-

GC-MS Conditions:

-

Injector: Operate in split mode with a high split ratio (e.g., 50:1) to handle the high concentration of analytes.

-

Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the wide range of degradation products.

-

Oven Temperature Program: A typical program would start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 320 °C) to elute all compounds.

-